
(5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone is a complex organic compound that belongs to the benzofuran family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone typically involves the condensation of appropriate benzofuran derivatives under specific reaction conditions. Common reagents may include methoxybenzofuran, methylbenzofuran, and suitable catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized benzofuran derivatives, while reduction could produce simpler benzofuran compounds.
Applications De Recherche Scientifique
(5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone may have several scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action for (5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (5-Methoxy-2-methylbenzofuran-3-yl)(5-methoxybenzofuran-2-yl)methanone may include other benzofuran derivatives such as:
- 5-Methoxybenzofuran
- 2-Methylbenzofuran
- Benzofuran-2-ylmethanone
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of methoxy groups, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C20H16O5 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(5-methoxy-1-benzofuran-2-yl)-(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C20H16O5/c1-11-19(15-10-14(23-3)5-7-17(15)24-11)20(21)18-9-12-8-13(22-2)4-6-16(12)25-18/h4-10H,1-3H3 |
Clé InChI |
KUYVBSWFAOHPPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C3=CC4=C(O3)C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


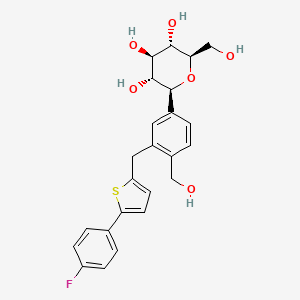
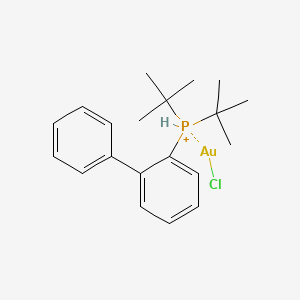

![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
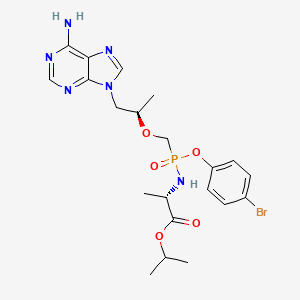

![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
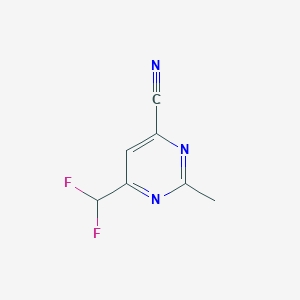
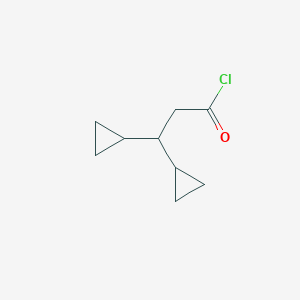
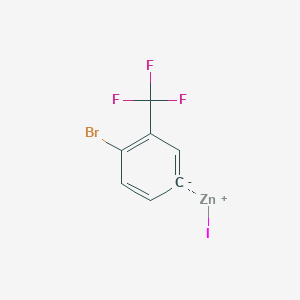
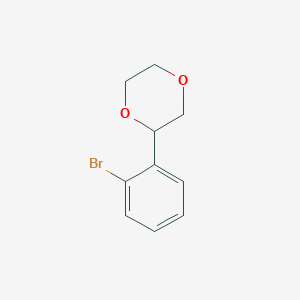
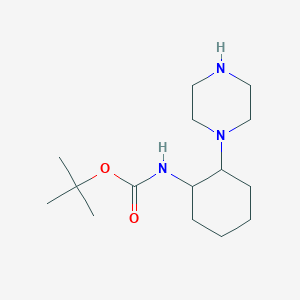

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14883405.png)
